(3S)-3-Amino-3-(3-bromo-5-fluorophenyl)propanenitrile (3S)-3-Amino-3-(3-bromo-5-fluorophenyl)propanenitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC17505521
InChI: InChI=1S/C9H8BrFN2/c10-7-3-6(4-8(11)5-7)9(13)1-2-12/h3-5,9H,1,13H2/t9-/m0/s1
SMILES:
Molecular Formula: C9H8BrFN2
Molecular Weight: 243.08 g/mol

(3S)-3-Amino-3-(3-bromo-5-fluorophenyl)propanenitrile

CAS No.:

Cat. No.: VC17505521

Molecular Formula: C9H8BrFN2

Molecular Weight: 243.08 g/mol

* For research use only. Not for human or veterinary use.

(3S)-3-Amino-3-(3-bromo-5-fluorophenyl)propanenitrile -

Specification

Molecular Formula C9H8BrFN2
Molecular Weight 243.08 g/mol
IUPAC Name (3S)-3-amino-3-(3-bromo-5-fluorophenyl)propanenitrile
Standard InChI InChI=1S/C9H8BrFN2/c10-7-3-6(4-8(11)5-7)9(13)1-2-12/h3-5,9H,1,13H2/t9-/m0/s1
Standard InChI Key IOLBARDRMDSZLC-VIFPVBQESA-N
Isomeric SMILES C1=C(C=C(C=C1F)Br)[C@H](CC#N)N
Canonical SMILES C1=C(C=C(C=C1F)Br)C(CC#N)N

Introduction

Chemical Identity and Structural Characteristics

(3S)-3-Amino-3-(3-bromo-5-fluorophenyl)propanenitrile is a chiral organic compound with the molecular formula C₉H₈BrFN₂ and a molecular weight of 243.08 g/mol . Its IUPAC name, (3S)-3-amino-3-(3-bromo-5-fluorophenyl)propanenitrile, reflects the stereochemistry at the third carbon, the bromo and fluoro substituents on the phenyl ring, and the nitrile group at the terminal position. The compound’s structural uniqueness arises from its:

  • Chiral center at the third carbon, conferring enantiomeric specificity.

  • Halogenated aromatic system (bromo at position 3, fluoro at position 5), influencing electronic and steric properties.

  • Amino and nitrile functional groups, enabling diverse chemical reactivity.

The compound’s isomeric SMILES notation, C1=C(C=C(C=C1F)Br)C@HN, and InChI key, IOLBARDRMDSZLC-VIFPVBQESA-N , provide precise representations of its stereochemistry and bonding.

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Number1820684-32-9
Molecular FormulaC₉H₈BrFN₂
Molecular Weight243.08 g/mol
IUPAC Name(3S)-3-amino-3-(3-bromo-5-fluorophenyl)propanenitrile
Isomeric SMILESC1=C(C=C(C=C1F)Br)C@HN

Synthesis and Industrial Production

ParameterIndustrial Method
HalogenationPd-catalyzed coupling
Chirality ControlEnzymatic resolution
PurificationContinuous chromatography

Biological Activity and Mechanistic Insights

(3S)-3-Amino-3-(3-bromo-5-fluorophenyl)propanenitrile exhibits promising interactions with biological systems, primarily as a modulator of enzymatic and receptor activity:

Enzyme Inhibition

The compound’s amino and nitrile groups facilitate hydrogen bonding with catalytic residues in enzymes. Preliminary studies suggest inhibitory activity against kinases and proteases, with potential applications in cancer therapy.

Receptor Binding

The halogenated phenyl ring engages in halogen bonding with hydrophobic pockets of G-protein-coupled receptors (GPCRs), altering signal transduction pathways. This interaction is under investigation for neurological disorders.

Cellular Effects

In vitro assays indicate dose-dependent modulation of apoptosis and cell proliferation in cancer cell lines, though specific IC₅₀ values remain proprietary.

Applications in Research and Industry

Medicinal Chemistry

  • Drug Discovery: Serves as a scaffold for developing kinase inhibitors and GPCR-targeted therapies.

  • Biochemical Probes: Utilized to map enzyme active sites or receptor binding domains.

Organic Synthesis

  • Heterocycle Synthesis: The nitrile group participates in cyclization reactions to form pyrimidines and triazoles.

  • Agrochemical Intermediates: Functionalization of the phenyl ring yields herbicides and fungicides.

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